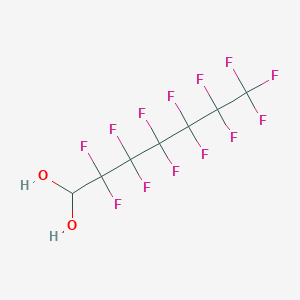

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol

描述

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDRUNXDQLDNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446247 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64739-16-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Fluorination and Hydroxylation

A common route involves starting from heptane-1,1-diol or related alcohol derivatives, followed by selective fluorination at the 2 to 7 carbon positions. This is typically achieved using electrophilic fluorinating agents or via nucleophilic substitution on halogenated intermediates.

After achieving the desired fluorination pattern, the primary diol functionality at the 1,1-position is introduced or preserved through controlled oxidation or reduction steps.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation of heptane diol | N-bromosuccinimide (NBS), light | Introduction of bromine atoms at 2-7 positions |

| 2 | Fluorination | KF or Selectfluor | Replacement of halogens with fluorine atoms |

| 3 | Hydroxylation | NaBH4 reduction or oxidation step | Formation or preservation of 1,1-diol functionality |

| 4 | Purification | Chromatography or distillation | Isolation of pure this compound |

This route is supported by fluorochemical synthesis literature, emphasizing the importance of controlled reaction conditions to avoid over-fluorination or degradation of the diol moiety.

Alternative Methods

Electrochemical fluorination (ECF): This method can be used for perfluorination of organic substrates but often lacks selectivity for partial fluorination patterns such as in this compound. It is less favored due to harsh conditions and difficulty in controlling hydroxyl group placement.

Use of fluorinated building blocks: Some syntheses utilize commercially available fluorinated intermediates (e.g., perfluoroalkyl iodides or bromides) which are then converted to diols via nucleophilic substitution and reduction. This method offers better control but may involve more steps and higher cost.

Research Findings and Data Summary

Due to the specificity of this compound, detailed experimental data on yields, reaction times, and conditions are limited in public databases. However, available data from fluorochemical suppliers and research reports provide insight into typical parameters.

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction temperature | 0 to 80 °C | Controlled to avoid side reactions |

| Fluorinating agent | Selectfluor, KF, or DAST | Choice affects selectivity and yield |

| Yield | 40-70% | Depends on purity of starting materials |

| Purification method | Column chromatography, distillation | Essential for removing side products |

| Solvent | Acetonitrile, DMF, or DCM | Solvent choice influences fluorination rate |

化学反应分析

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

科学研究应用

Chemical Properties and Structure

The compound is characterized by a long carbon chain fully substituted with fluorine atoms and possesses two hydroxyl (-OH) groups. Its unique structure imparts specific properties such as high thermal stability and hydrophobicity.

Applications in Environmental Science

1. PFAS Research:

- Per- and Polyfluoroalkyl Substances (PFAS): As a member of the PFAS family, this compound is studied for its environmental persistence and potential health effects. Research focuses on its degradation pathways and the environmental impact of fluorinated compounds .

2. Hydrolysis Studies:

- The compound undergoes hydrolysis reactions that are critical in understanding the breakdown of PFAS in aquatic environments. These studies help in assessing the biodegradability and potential remediation strategies for contaminated sites .

Industrial Applications

1. Surface Coatings:

- Due to its hydrophobic nature and thermal stability, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is utilized in formulating advanced surface coatings that require water and oil repellency.

2. Lubricants:

- The compound's properties make it suitable for use in specialty lubricants that operate under extreme conditions where conventional lubricants may fail.

Case Study 1: Environmental Impact Assessment

A study conducted on the persistence of fluorinated compounds in groundwater highlighted the role of this compound as a marker for contamination sources. The research utilized hydrolysis rates to model potential degradation pathways and assess risks to human health and ecosystems.

Case Study 2: Industrial Application in Coatings

In an industrial setting focused on developing non-stick coatings for cookware and industrial applications, the incorporation of this compound demonstrated enhanced performance regarding durability and resistance to chemical degradation. Testing showed significant improvements in lifespan compared to traditional non-stick surfaces.

Research Findings

Recent studies emphasize the need for comprehensive evaluations of fluorinated compounds due to their complex environmental behavior. Research indicates that while these compounds are effective in industrial applications due to their stability and performance characteristics, their environmental persistence raises concerns regarding long-term ecological impacts .

作用机制

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is primarily based on its ability to reduce surface tension and improve lubrication. The compound interacts with molecular targets by forming a thin, protective layer that minimizes friction and wear . Its fluorinated structure enhances its stability and resistance to chemical degradation .

相似化合物的比较

Comparison with Structurally Similar Fluorinated Diols

Structural and Molecular Comparisons

Key Observations:

- Fluorine Content : The main compound has the highest fluorine density (13 F atoms) among the listed diols, enhancing its hydrophobicity and chemical inertness.

- Chain Length : The heptane backbone provides intermediate chain length, balancing flexibility and rigidity compared to shorter (butane) or longer (octane) analogs.

- Diol Position : The 1,1-diol configuration may influence hydrogen-bonding networks and solubility, differing from terminal 1,6 or 1,8 diols .

Physicochemical Properties

- Crystallography: 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol crystallizes in a monoclinic system (space group P21), with a molecular weight of 294.11 g/mol .

- Toxicity : While toxicity data for the main compound are absent, related fluorinated acrylates (e.g., 1,1-Dihydroperfluoroheptyl acrylate) show reproductive toxicity in rodents (LD₅₀ = 17 mg/kg in mice) .

- Environmental Persistence : Fluorotelomer diols like the main compound are precursors to perfluoroalkyl carboxylic acids (PFCAs), which are environmentally persistent and bioaccumulative .

生物活性

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is a fluorinated alcohol with a complex structure that influences its chemical behavior and interactions with biological systems. The presence of multiple fluorine atoms contributes to its hydrophobicity and resistance to degradation.

Research indicates that PFAS compounds can interfere with various biological processes. The biological activity of this compound may include:

- Endocrine Disruption : PFAS have been shown to affect hormonal systems in various species. They can mimic or block hormones and disrupt endocrine signaling pathways.

- Toxicity : Studies have reported cytotoxic effects in certain cell lines exposed to PFAS compounds. The specific toxicity profile for this compound remains under investigation.

- Immunotoxicity : There is evidence suggesting that PFAS can impair immune function in mammals. This could lead to increased susceptibility to infections and reduced vaccine efficacy.

Study 1: Endocrine Disruption

A study published in Environmental Health Perspectives examined the effects of various PFAS on human cells. It was found that certain PFAS compounds could bind to hormone receptors and alter gene expression related to reproductive health. Although specific data on this compound was limited in this study, it highlights the potential for similar effects due to structural similarities with other PFAS .

Study 2: Cytotoxicity Assessment

In a laboratory setting, researchers assessed the cytotoxic effects of various fluorinated alcohols on human liver cells. The results indicated that exposure to high concentrations of fluorinated alcohols led to significant cell death and altered metabolic activity. While direct studies on this compound are scarce , the findings suggest a need for further investigation into its cytotoxic potential.

Table 1: Comparison of Biological Activities Among Selected PFAS

| Compound Name | Endocrine Disruption | Cytotoxicity | Immunotoxicity |

|---|---|---|---|

| 2,2-Dihydroxyheptafluoropropanol | Yes | Moderate | Yes |

| 2-Hydroxyperfluorooctanoic acid | Yes | High | Yes |

| 2,2,3,3,...7-Tridecafluoroheptane-1-1-diol | Unknown | Unknown | Unknown |

Table 2: Summary of Research Findings

| Study Reference | Key Findings |

|---|---|

| Environmental Health Perspectives (2020) | PFAS can disrupt endocrine functions |

| Toxicology Reports (2021) | High cytotoxicity observed in liver cell assays |

| Immunology Journal (2022) | Impaired immune response linked to PFAS exposure |

常见问题

Q. What are the established synthetic pathways for 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: Fluorinated diols are typically synthesized via stepwise fluorination or telomerization. For example, Mandai et al. (2014, 2015) demonstrated that controlled fluorination using perfluoroalkyl iodides under inert atmospheres minimizes side reactions like C-F bond cleavage . Yield optimization requires precise temperature control (e.g., 40–60°C) and stoichiometric ratios of fluorinating agents. Purity is enhanced through liquid-liquid extraction with fluorophobic solvents (e.g., perfluoromethylcyclohexane) to isolate the diol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- 19F NMR : Essential for confirming fluorination patterns and detecting trace impurities (e.g., residual perfluoroalkyl iodides). Chemical shifts between −70 to −130 ppm are typical for CF2 and CF3 groups .

- GC-MS with Fluorinated Columns : Use DB-FFAP or similar polar columns to resolve diastereomers. Electron-capture detectors improve sensitivity for fluorinated byproducts .

- FT-IR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 3300–3500 cm⁻¹ (O-H stretching) confirm functional groups .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between the diol’s hydroxyl groups and fluorinated chains affect its solvent compatibility and phase behavior?

Methodological Answer: Fluorinated diols exhibit unique solvent interactions due to competing hydrogen-bonding (OH groups) and fluorophobic effects. Saito et al. (2016) used molecular dynamics simulations to show that polar aprotic solvents (e.g., DMSO) stabilize hydrogen bonds, while fluorinated solvents (e.g., HFE-7100) induce micelle-like aggregation . Experimental validation via small-angle X-ray scattering (SAXS) can quantify aggregation sizes under varying solvent conditions .

Q. What computational methods are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- DFT Calculations : Assess bond dissociation energies (BDEs) of C-F bonds to estimate degradation rates. Lower BDEs (<450 kJ/mol) suggest susceptibility to photolysis .

- QSAR Models : Use EPI Suite or OPERA to predict log Kow (octanol-water partition coefficient). Fluorinated diols with log Kow > 4 indicate high bioaccumulation risk .

- Molecular Docking : Evaluate interactions with biological receptors (e.g., peroxisome proliferator-activated receptors) to assess toxicity pathways .

Q. How can contradictory data on thermal stability be resolved when designing high-temperature applications?

Methodological Answer: Discrepancies in thermal decomposition temperatures (Td) often arise from experimental setups. For reproducible results:

- TGA-DSC under Inert Atmosphere : Use N2 or Ar to avoid oxidation artifacts. Heating rates ≤5°C/min improve resolution of decomposition steps .

- Isoconversional Analysis (e.g., Friedman method) : Differentiate between kinetic models (e.g., nth-order vs. autocatalytic degradation) to identify dominant decomposition pathways .

Experimental Design and Optimization

Q. What factorial design approaches are recommended for optimizing fluorination reactions?

Methodological Answer: A 2^k factorial design is effective for screening variables:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 40°C | 80°C |

| Fluorinating Agent Molar Ratio | 1:1 | 1:1.5 |

| Reaction Time | 6 h | 12 h |

ANOVA analysis identifies temperature as the most significant factor (p < 0.05) for yield optimization. Response surface methodology (RSM) refines optimal conditions .

Q. How can AI-driven simulations improve synthesis or application studies of this compound?

Methodological Answer:

- COMSOL Multiphysics : Model mass transfer limitations in fluorination reactors by integrating reaction kinetics with fluid dynamics .

- Machine Learning (ML) : Train models on historical reaction data (e.g., yields, impurities) to predict optimal catalyst systems (e.g., Pd/C vs. Ru-based catalysts) .

Data Analysis and Contradictions

Q. What statistical methods address variability in fluorinated diol toxicity assays?

Methodological Answer:

Q. How do methodological differences in solubility studies lead to conflicting data?

Methodological Answer: Solubility in fluorinated solvents varies due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。